molecular formula C19H27N3O2S B2500893 N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide CAS No. 1226446-04-3

N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide

Cat. No. B2500893
M. Wt: 361.5
InChI Key: RJBLCOIXFDKUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide" is a synthetic molecule that appears to be related to a class of compounds known for their potential therapeutic effects. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities.

Synthesis Analysis

The synthesis of related compounds, such as those described in the papers, often involves multi-component reactions that can efficiently produce a variety of derivatives. For instance, the Ugi four-component reaction is a powerful tool for synthesizing carboxamide derivatives, as demonstrated in the synthesis of N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives, which were evaluated as β-secretase (BACE1) inhibitors . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is designed to interact with specific biological targets. For example, the molecular docking study of a BACE1 inhibitor revealed that the compound could establish hydrogen bonding interactions with key amino acid residues and fit well within the active site of the enzyme . This suggests that the molecular structure of "N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide" may also be tailored to interact with biological targets in a similar fashion.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present in their structure. The presence of a piperidine ring, for instance, is a common feature in many biologically active compounds. The piperidine ring can be involved in various chemical reactions, potentially leading to the formation of different derivatives with varied biological activities . The specific reactivity of the compound would depend on the nature of its substituents and the overall molecular context.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely to be influenced by its piperidine backbone and the substituents attached to it. For example, the introduction of a cyclohexyl group can affect the lipophilicity of the molecule, which in turn can influence its pharmacokinetic properties . Similarly, the presence of a thiophene moiety could affect the compound's electronic properties and its ability to interact with biological targets . The exact properties of "N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide" would need to be determined experimentally, but insights can be drawn from the behavior of structurally related compounds.

Scientific Research Applications

Antimalarial Agents

Compounds bearing cyclohexyl substituents, particularly when incorporated into a piperidine or piperazine system, have shown significant antimalarial activity. This is exemplified by studies on N4,N4-disubstituted 2-acetylpyridine thiosemicarbazones, which exhibit superior activity compared to their monosubstituted counterparts, demonstrating potential in drug development for malaria treatment (Klaymann et al., 1979).

Serotonin 5-HT1A Receptor Antagonists

Research into N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, particularly derivatives with cyclohexanecarboxamide, has shown promising results as reversible, selective, and high-affinity antagonists of the 5-HT1A receptor. These compounds have high brain uptake and slow clearance, indicating potential applications in neuropsychiatric disorder imaging (García et al., 2014).

Analytical Profiles and Biological Matrices

Analytical characterization of psychoactive arylcyclohexylamines reveals the importance of structural components like cyclohexane and piperidine in defining the chemical and pharmacological profiles of these compounds. Such analyses are crucial for understanding their behavior in biological matrices, which is essential for developing therapeutic agents or studying toxicological effects (De Paoli et al., 2013).

AChE Inhibitors

The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have highlighted the role of structural modifications in enhancing anti-acetylcholinesterase activity. Such research informs the design of potential therapeutic agents for conditions like Alzheimer's disease (Sugimoto et al., 1990).

Tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues have been investigated for their inhibitory activity against Mycobacterium tuberculosis GyrB, showing promise in the development of new antituberculosis agents. These studies underscore the importance of structural hybridization in medicinal chemistry for targeting specific biological pathways (Jeankumar et al., 2013).

properties

IUPAC Name

4-N-[2-(cyclohexen-1-yl)ethyl]-1-N-thiophen-2-ylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S/c23-18(20-11-8-15-5-2-1-3-6-15)16-9-12-22(13-10-16)19(24)21-17-7-4-14-25-17/h4-5,7,14,16H,1-3,6,8-13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBLCOIXFDKUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-(2-(cyclohex-1-en-1-yl)ethyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.